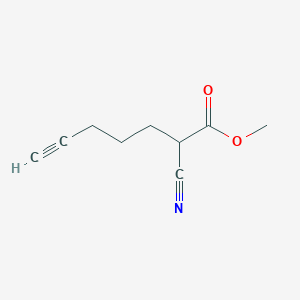
Methyl 2-cyanohept-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyanohept-6-ynoate: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of heptynoic acid, featuring a cyano group and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyanohept-6-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the nucleophilic enolate ion displaces the leaving group by backside attack . The reaction conditions typically require a base such as sodium ethoxide in ethanol to generate the enolate ion from a precursor like diethyl malonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyanohept-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the ester or cyano groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyanohept-6-ynoate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-cyanohept-6-ynoate involves its reactivity towards nucleophiles and electrophiles. The cyano group and ester functionality provide sites for chemical transformations, enabling the compound to participate in various organic reactions. The molecular targets and pathways depend on the specific reactions and applications, often involving the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Methyl 2-acetylhept-6-ynoate: Similar structure with an acetyl group instead of a cyano group.
Methyl oct-2-ynoate: Lacks the cyano group but shares the alkyne and ester functionalities.
Uniqueness: Methyl 2-cyanohept-6-ynoate is unique due to the presence of both a cyano group and an ester group, providing distinct reactivity and versatility in synthetic applications
Properties
CAS No. |
138769-98-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2-cyanohept-6-ynoate |
InChI |
InChI=1S/C9H11NO2/c1-3-4-5-6-8(7-10)9(11)12-2/h1,8H,4-6H2,2H3 |
InChI Key |
CWPOFZXDPPWLEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCC#C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















